

# Application Notes and Protocols for N-(2-Carboxyphenyl)phthalimide in Organic Synthesis

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## Compound of Interest

Compound Name: *N-(2-Carboxyphenyl)Phthalimide*

Cat. No.: B1295974

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## Introduction

**N-(2-Carboxyphenyl)phthalimide**, also known as 2-(1,3-dioxoisoindolin-2-yl)benzoic acid, is a versatile bifunctional molecule in organic synthesis. Its structure incorporates a stable phthalimide moiety, widely recognized as a protective group for primary amines, and a reactive carboxylic acid group. This unique combination allows for a diverse range of chemical transformations, making it a valuable building block for the synthesis of complex heterocyclic compounds and a precursor for various biologically active molecules.<sup>[1]</sup> Derivatives of **N-(2-Carboxyphenyl)phthalimide** have shown promise as antimicrobial, antitumor, and histone deacetylase (HDAC) inhibitors.<sup>[1]</sup> This document provides detailed application notes and experimental protocols for the synthesis and utilization of **N-(2-Carboxyphenyl)phthalimide** in organic synthesis.

## Chemical Properties

Property	Value	Reference
Molecular Formula	C <sub>15</sub> H <sub>9</sub> NO <sub>4</sub>	<a href="#">[2]</a>
Molecular Weight	267.24 g/mol	<a href="#">[2]</a>
CAS Number	41513-78-4	<a href="#">[2]</a>
Appearance	White to off-white solid	
Melting Point	224-226 °C	
Solubility	Soluble in DMF, DMSO; sparingly soluble in methanol, ethanol	

## Applications in Organic Synthesis

**N-(2-Carboxyphenyl)phthalimide** serves as a key intermediate in several synthetic transformations:

- **Synthesis of Heterocyclic Compounds:** The presence of both the imide and carboxylic acid functionalities allows for intramolecular cyclization reactions to form various heterocyclic systems, such as benzoxazinones and quinazolinones.
- **Amine Protection:** The phthalimide group is a robust protecting group for primary amines, stable to a wide range of reaction conditions.
- **Precursor for Bioactive Molecules:** It is a crucial starting material for the synthesis of molecules with therapeutic potential, including HDAC inhibitors.

## Experimental Protocols

### Protocol 1: Synthesis of N-(2-Carboxyphenyl)phthalimide

This protocol describes the direct condensation of phthalic anhydride with 2-aminobenzoic acid (anthranilic acid).

Reaction Scheme:

**Materials:**

- Phthalic anhydride
- 2-Aminobenzoic acid (Anthranilic acid)
- Glacial acetic acid

**Equipment:**

- Round-bottom flask
- Reflux condenser
- Heating mantle
- Buchner funnel and flask
- Filter paper

**Procedure:**

- In a round-bottom flask, combine phthalic anhydride (1.0 eq) and 2-aminobenzoic acid (1.0 eq).
- Add glacial acetic acid as a solvent (approximately 5-10 mL per gram of phthalic anhydride).
- Attach a reflux condenser and heat the mixture to reflux (approximately 118 °C) for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Pour the reaction mixture into cold water with stirring to precipitate the product.
- Collect the solid product by vacuum filtration using a Buchner funnel.
- Wash the crude product with cold water to remove any remaining acetic acid.

- Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure **N-(2-Carboxyphenyl)phthalimide**.
- Dry the purified product in a vacuum oven.

Quantitative Data:

Reactant 1	Reactant 2	Solvent	Temperature (°C)	Time (h)	Yield (%)
Phthalic Anhydride	2-Aminobenzoic Acid	Glacial Acetic Acid	Reflux (~118)	2-4	85-95

## Protocol 2: Use of **N-(2-Carboxyphenyl)phthalimide** as a Precursor to **2-Phenyl-4H-benzo[d][1][3]oxazin-4-one**

This protocol outlines a potential pathway for the conversion of **N-(2-Carboxyphenyl)phthalimide** to a benzoxazinone derivative, a common scaffold in medicinal chemistry.<sup>[3][4][5]</sup>

Reaction Scheme (Hypothetical two-step process):

- Hydrolysis of the imide: **N-(2-Carboxyphenyl)phthalimide** → 2-Aminobenzoic acid + Phthalic acid
- Cyclization: 2-Aminobenzoic acid + Benzoyl chloride → 2-Phenyl-4H-benzo[d][1][6]oxazin-4-one

### Step 1: Hydrolysis of **N-(2-Carboxyphenyl)phthalimide**

Materials:

- **N-(2-Carboxyphenyl)phthalimide**
- Aqueous sodium hydroxide (e.g., 10% w/v)

- Concentrated hydrochloric acid

Procedure:

- Suspend **N-(2-Carboxyphenyl)phthalimide** in an aqueous solution of sodium hydroxide.
- Heat the mixture to reflux until the solid dissolves and the hydrolysis is complete (monitor by TLC).
- Cool the reaction mixture to room temperature.
- Acidify the solution with concentrated hydrochloric acid to precipitate both 2-aminobenzoic acid and phthalic acid.
- Separate the two acids based on their differential solubility in a suitable solvent system (e.g., extraction).

#### Step 2: Synthesis of 2-Phenyl-4H-benzo[d][1][6]oxazin-4-one

Materials:

- 2-Aminobenzoic acid (from Step 1)
- Benzoyl chloride
- Pyridine (or another suitable base)
- Anhydrous solvent (e.g., toluene, dichloromethane)

Procedure:

- Dissolve 2-aminobenzoic acid in an anhydrous solvent.
- Add pyridine as a base.
- Slowly add benzoyl chloride to the solution at 0 °C.
- Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

- Wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography.

Quantitative Data for Benzoxazinone Synthesis (from Anthranilic Acid):

Reactant 1	Reactant 2	Solvent	Temperature (°C)	Yield (%)	Reference
Anthranilic Acid	Benzoyl Chloride	Pyridine	Room Temp.	~90	[3]

## Protocol 3: Deprotection of the Phthalimide Group

This protocol describes a mild method for the removal of the phthalimide protecting group to yield the free primary amine.

Materials:

- N-protected amine (e.g., a derivative synthesized from **N-(2-Carboxyphenyl)phthalimide**)
- Hydrazine hydrate or Sodium borohydride/Isopropanol followed by acetic acid

Procedure (using Hydrazine Hydrate):

- Dissolve the phthalimide-protected compound in a suitable solvent (e.g., ethanol, methanol).
- Add hydrazine hydrate (1.5-2.0 eq) to the solution.
- Heat the reaction mixture to reflux for 1-3 hours. A white precipitate of phthalhydrazide will form.
- Cool the reaction mixture to room temperature.

- Acidify the mixture with dilute hydrochloric acid to dissolve the product and precipitate any remaining phthalhydrazide.
- Filter the mixture to remove the phthalhydrazide.
- Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate) to isolate the deprotected amine.
- Basify the aqueous layer and extract again to ensure full recovery of the amine.
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain the free amine.

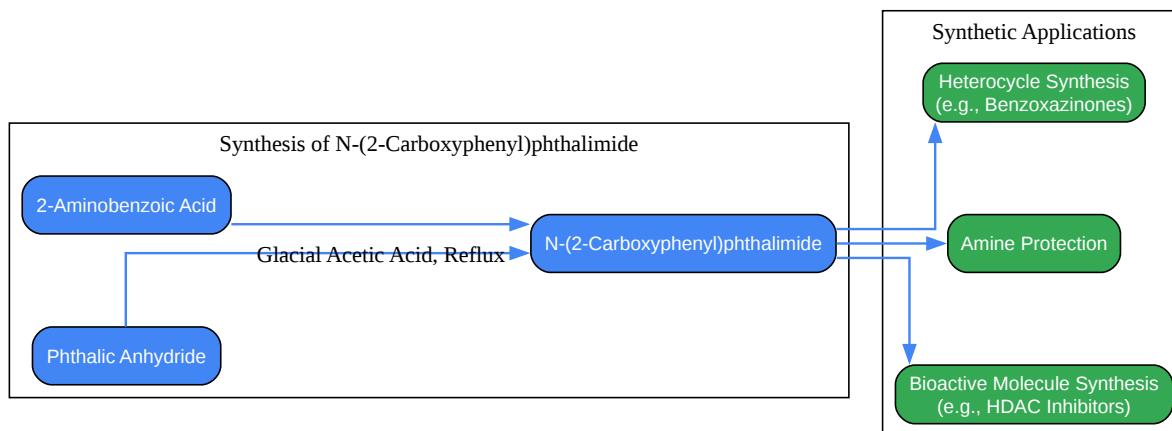
## Application in Drug Development: HDAC Inhibition

Phthalimide derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy.<sup>[6]</sup> HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression.<sup>[7][8]</sup> Inhibition of HDACs results in hyperacetylation of histones, leading to a more relaxed chromatin structure and the re-expression of tumor suppressor genes.<sup>[7]</sup>

Quantitative Data for Phthalimide-based HDAC Inhibitors:

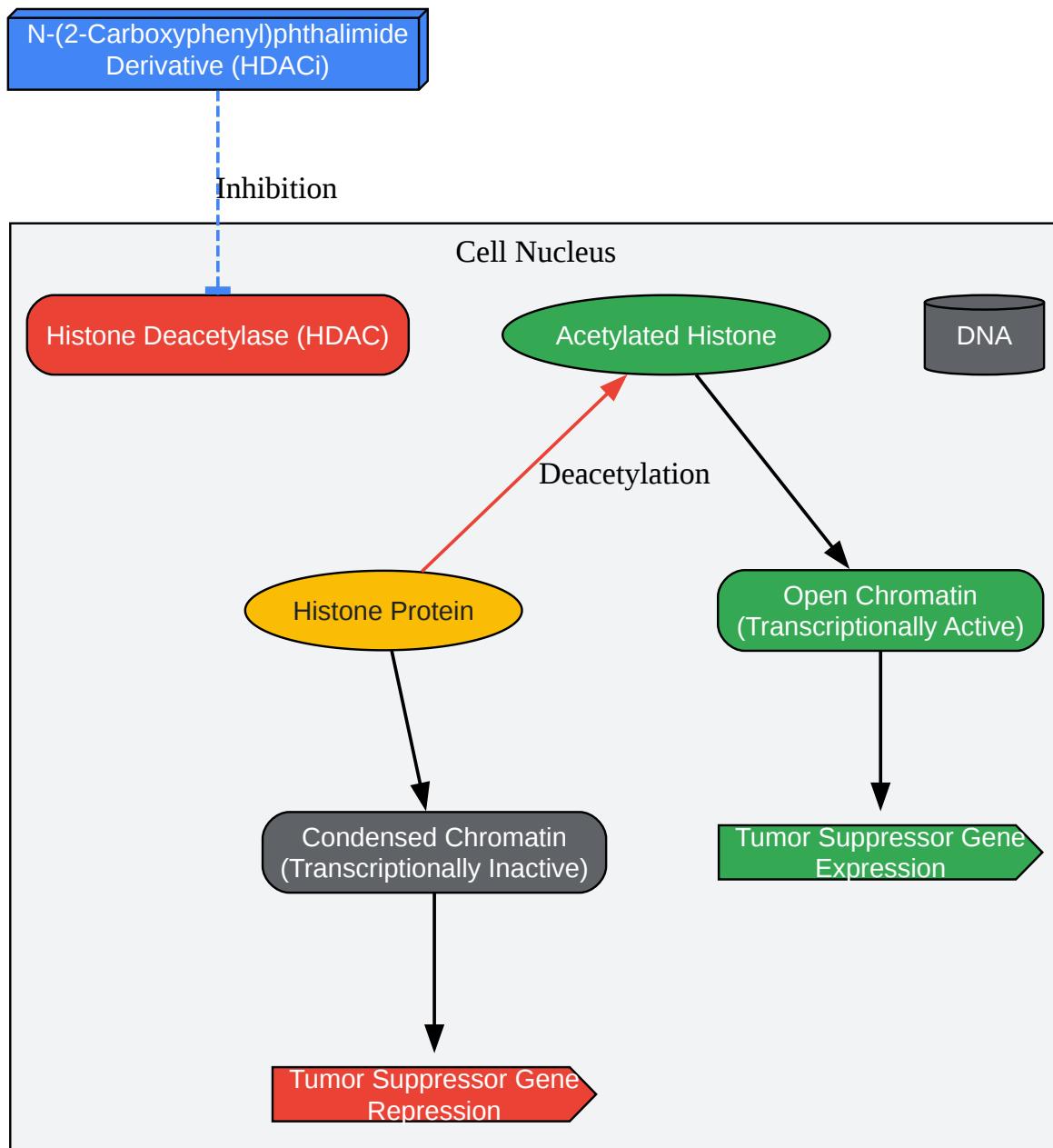
Compound	Target HDAC	IC <sub>50</sub> (nM)	Cell Line	Reference
α-Phthalimido-Chalcone Hybrid (7j)	HDAC1	<1000	-	[9]
α-Phthalimido-Chalcone Hybrid (7j)	HDAC2	<1000	-	[9]
Phthalimide-based hydroxamic acids	Various	Varies	-	[6]

## Visualizations



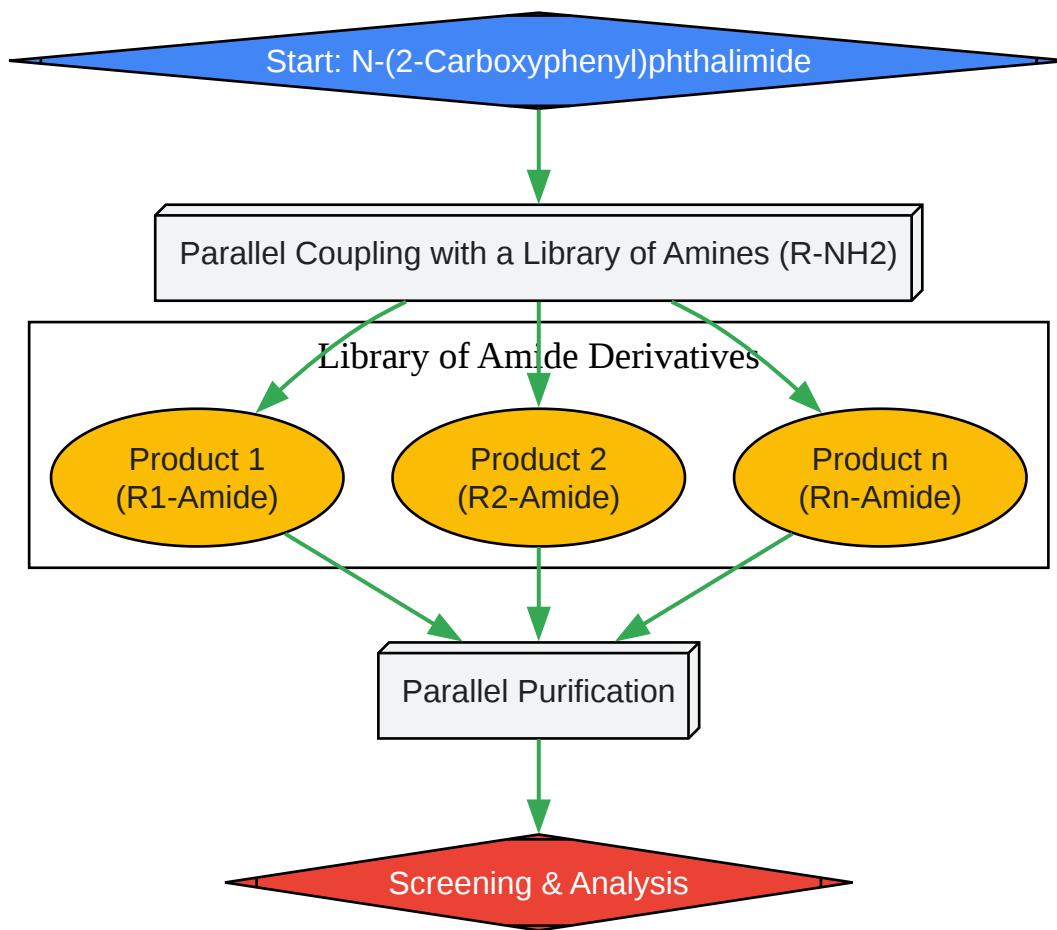
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Caption: General synthetic workflow of **N-(2-Carboxyphenyl)phthalimide**.



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Caption: Mechanism of HDAC inhibition by phthalimide derivatives.



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Caption: Workflow for parallel synthesis from **N-(2-Carboxyphenyl)phthalimide**.

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